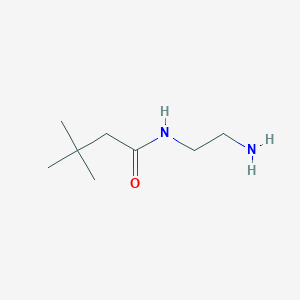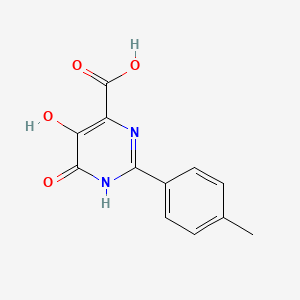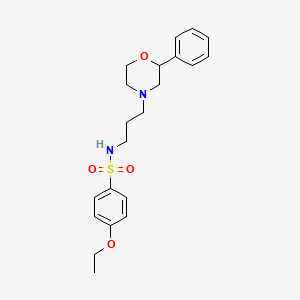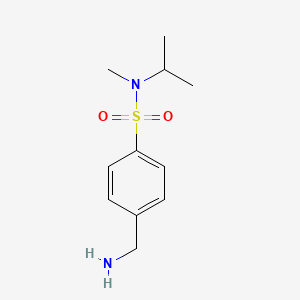
N-(2-Aminoethyl)-3,3-dimethylbutanamide
Übersicht
Beschreibung
Amines, such as “N-(2-Aminoethyl)-3,3-dimethylbutanamide”, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are often used as building blocks in organic synthesis .
Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions, including those involving the formation of amides, imines, and enamines . The specific chemical reactions involving “N-(2-Aminoethyl)-3,3-dimethylbutanamide” are not detailed in the sources I found.Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Pain-Attenuating Properties
N-(2-Aminoethyl)-3,3-dimethylbutanamide, as a primary amino acid derivative, has shown significant potential in the field of medicinal chemistry, particularly as an anticonvulsant. Research demonstrates that these compounds exhibit pronounced activities in whole animal anticonvulsant models. The anticonvulsant activities of certain derivatives, such as (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, are sensitive to substituents at specific sites, impacting their efficacy. These compounds have been compared to established anticonvulsants like phenobarbital and phenytoin, often showing superior effectiveness (King et al., 2011).
Metabolite Analysis
The study of the metabolism of N-(2-Aminoethyl)-3,3-dimethylbutanamide derivatives is crucial for understanding their pharmacokinetics and potential therapeutic applications. Investigations into the metabolism of related compounds in rats have identified a range of unique metabolites, including decyanated and cyclic compounds. This research provides insights into the major biotransformation reactions occurring in the body, which is essential for drug development and safety evaluation (Tomigahara et al., 2006).
Chemical Structure and Synthesis
Understanding the chemical structure and synthesis methods of N-(2-Aminoethyl)-3,3-dimethylbutanamide and its derivatives is fundamental to its application in scientific research. Studies have described the synthesis processes of related compounds and their crystallographic characterization, providing a foundation for further chemical and pharmacological exploration (Yin, 2010).
Potential in Alzheimer's Research
Derivatives of N-(2-Aminoethyl)-3,3-dimethylbutanamide have been investigated for their potential in diagnosing and understanding neurodegenerative diseases like Alzheimer's. Studies using radiofluorinated derivatives in positron emission tomography have demonstrated the possibility of non-invasively monitoring neurofibrillary tangles and beta-amyloid plaques in living patients. This research offers promising avenues for diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Corrosion Inhibition
N-(2-Aminoethyl)-3,3-dimethylbutanamide derivatives have been explored for their applications in materials science, particularly in corrosion inhibition. Studies on polyamine compounds related to N-(2-Aminoethyl)-3,3-dimethylbutanamide have shown significant inhibition of copper alloy corrosion, demonstrating their potential as effective corrosion inhibitors (Yu et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2,3)6-7(11)10-5-4-9/h4-6,9H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJXITRFMXNZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-3,3-dimethylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine](/img/structure/B3316660.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide](/img/structure/B3316665.png)

![N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide](/img/structure/B3316678.png)
![N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide](/img/structure/B3316684.png)
![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316690.png)
![{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B3316695.png)